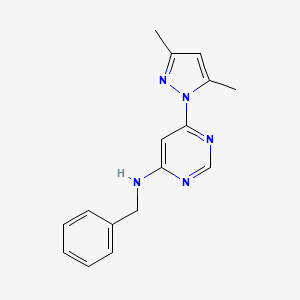![molecular formula C13H24N2O B5152171 N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)
N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as MEM or MEM-2, is a bicyclic amine compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MEM-2 is a synthetic compound that was first synthesized in the 1970s and has since been studied for its unique pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 is not fully understood, but it is believed to act as a serotonin and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the therapeutic effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 have been studied in vitro and in vivo. In vitro studies have shown that N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. In vivo studies have shown that N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has antidepressant and anxiolytic effects in animal models. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have anti-inflammatory effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in lab experiments is its specificity for serotonin and norepinephrine reuptake inhibition. This allows researchers to study the effects of these neurotransmitters on various physiological processes. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have low toxicity in animal models, making it a safe option for use in lab experiments. One limitation of using N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in lab experiments is its limited availability. N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 is a synthetic compound that is not widely available, making it difficult for researchers to obtain.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2. One direction is the development of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 analogs with improved pharmacological properties. Another direction is the study of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, the anti-inflammatory effects of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 could be further studied for the treatment of inflammatory diseases. Finally, the mechanism of action of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 could be further elucidated to better understand its therapeutic effects.
Synthesemethoden
The synthesis of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 involves the reaction of morpholine and norbornene in the presence of a palladium catalyst. The resulting product is then reacted with ethylene amine to produce N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2. This synthesis method has been optimized over the years to increase yield and purity of the final product, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been studied extensively for its potential therapeutic applications. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine-2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-9-11(1)10-13(12)14-3-4-15-5-7-16-8-6-15/h11-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIQMHVMCZJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5460896 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


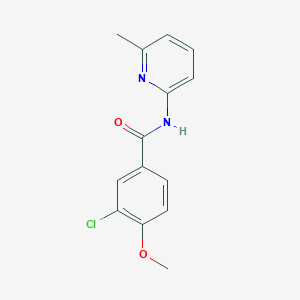
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152107.png)

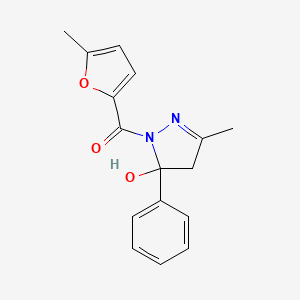

![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
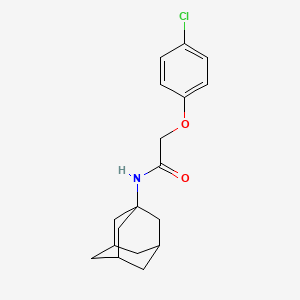
![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)
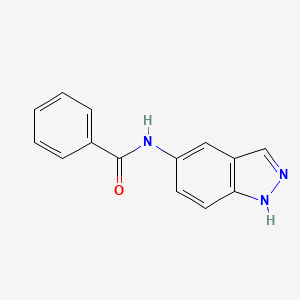

![1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)
